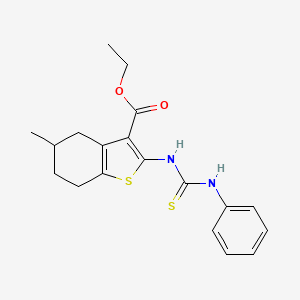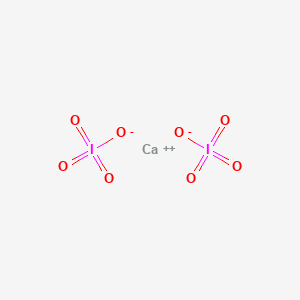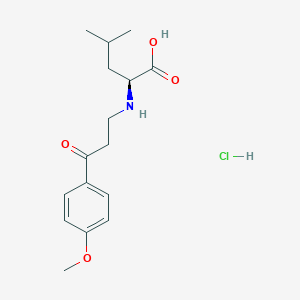
Anthra(2,1-b)thiophene-6,8,11(7H)-trione, 1,2,5,6a,9,10,10a,11b-octahydro-10-(2-furanyl)-4-methyl-, 3,3-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anthra(2,1-b)thiophene-6,8,11(7H)-trione, 1,2,5,6a,9,10,10a,11b-octahydro-10-(2-furanyl)-4-methyl-, 3,3-dioxide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as sulfur, oxygen, or nitrogen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Anthra(2,1-b)thiophene-6,8,11(7H)-trione, 1,2,5,6a,9,10,10a,11b-octahydro-10-(2-furanyl)-4-methyl-, 3,3-dioxide typically involves multi-step organic reactions. The process may start with the preparation of the thiophene ring, followed by its fusion with an anthraquinone derivative. Common reagents used in these reactions include sulfur-containing compounds, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Anthra(2,1-b)thiophene-6,8,11(7H)-trione, 1,2,5,6a,9,10,10a,11b-octahydro-10-(2-furanyl)-4-methyl-, 3,3-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions may vary depending on the desired product, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activity. Its structure suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound may have potential therapeutic applications. Its ability to undergo various chemical reactions could be harnessed to develop new drugs with specific biological activities.
Industry
In industry, the compound may be used in the production of dyes, pigments, and other materials. Its unique structure and reactivity make it a valuable component in various industrial processes.
Wirkmechanismus
The mechanism of action of Anthra(2,1-b)thiophene-6,8,11(7H)-trione, 1,2,5,6a,9,10,10a,11b-octahydro-10-(2-furanyl)-4-methyl-, 3,3-dioxide involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthraquinone: A parent compound with a similar structure but lacking the thiophene ring.
Thiophene: A simpler heterocyclic compound containing a sulfur atom in the ring.
Furan: A heterocyclic compound similar to thiophene but containing an oxygen atom instead of sulfur.
Uniqueness
What sets Anthra(2,1-b)thiophene-6,8,11(7H)-trione, 1,2,5,6a,9,10,10a,11b-octahydro-10-(2-furanyl)-4-methyl-, 3,3-dioxide apart is its unique combination of an anthraquinone structure with a thiophene ring and additional functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
130598-04-8 |
|---|---|
Molekularformel |
C21H20O6S |
Molekulargewicht |
400.4 g/mol |
IUPAC-Name |
10-(furan-2-yl)-4-methyl-3,3-dioxo-2,5,6a,7,9,10,10a,11b-octahydro-1H-naphtho[2,3-e][1]benzothiole-6,8,11-trione |
InChI |
InChI=1S/C21H20O6S/c1-10-7-14-17(12-4-6-28(25,26)21(10)12)20(24)18-13(16-3-2-5-27-16)8-11(22)9-15(18)19(14)23/h2-3,5,12-13,15,18H,4,6-9H2,1H3 |
InChI-Schlüssel |
IZGUSDMKKSRION-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(CCS2(=O)=O)C3=C(C1)C(=O)C4CC(=O)CC(C4C3=O)C5=CC=CO5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-[2-(trifluoromethyl)phenyl]-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12715366.png)
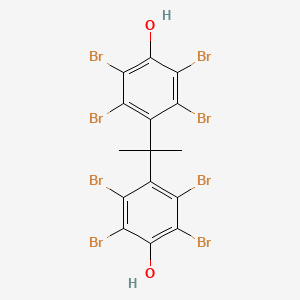
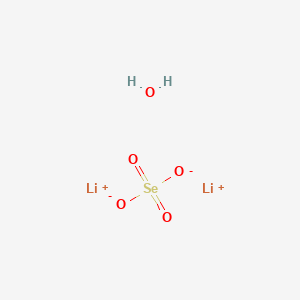
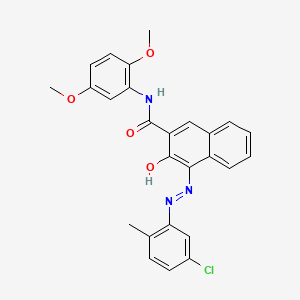
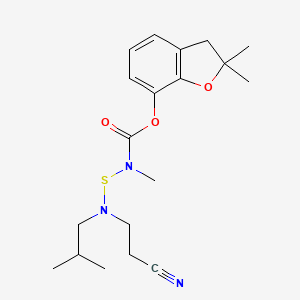


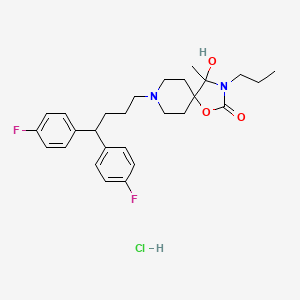
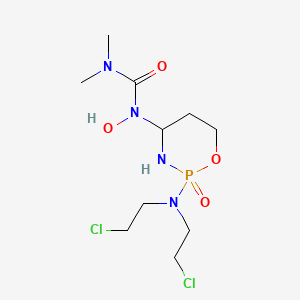
![2-Chloro-N-[2-(1,1-dimethylethoxy)-2-(4-methoxyphenyl)ethyl]-3,4-dimethoxyphenethylamine](/img/structure/B12715415.png)
